[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques and Crystal Structure Analysis : This compound and similar triazole derivatives have been synthesized and characterized using various techniques such as H NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods help in determining the molecular conformation and packing, crucial for understanding their potential applications (Dong & Huo, 2009).
Isostructural Synthesis : Isostructural compounds to the specified chemical have been synthesized, showcasing the potential to create variations of this compound for diverse applications. The crystallization of these compounds has been analyzed for their structure, providing insights into their molecular arrangement and stability (Kariuki et al., 2021).
Bioactivity and Antimicrobial Effects
Bioactivity Research : Studies have been conducted on the bioactivity of related compounds, indicating their potential use in fungicidal applications and plant growth regulation. This suggests possible agricultural or pharmaceutical applications for the compound (Jian, 2003).
Antibacterial and Cytotoxic Activities : Research has shown that triazole derivatives, similar to the specified compound, exhibit antibacterial and cytotoxic activities. This suggests their potential use in developing new antimicrobial and anticancer agents (Salehi et al., 2016).
Molecular Interactions and Properties
Molecular Interaction Analysis : Studies have explored the molecular interactions of similar compounds, including tetrel bonding interactions, which are critical for understanding their chemical behavior and potential reactivity in various environments (Ahmed et al., 2020).
Exploration of Heterocyclic Systems : Research has been done on heterocyclic systems containing similar structures, revealing insights into their synthesis and potential antibacterial activity. Such studies contribute to the understanding of the compound's possible roles in medicinal chemistry (Hui et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN4O3/c1-12-10-17(8-9-18(12)23)28-13(2)20(26-27-28)22(29)30-11-19-14(3)31-21(25-19)15-4-6-16(24)7-5-15/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXDFJAGUYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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